molecular formula C7H15NO5 B2421644 (2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol CAS No. 5155-47-5

(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol

Cat. No. B2421644
CAS RN: 5155-47-5
M. Wt: 193.199
InChI Key: BJYPUAVFYCRNFH-ZFYZTMLRSA-N
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Description

(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol, also known as 6-methoxytetrahydropyran-2-yl-methylamine, is a small molecule that has been studied for its potential therapeutic applications in recent years. 6-methoxytetrahydropyran-2-yl-methylamine has a unique structure that is composed of an aminomethyl group and a six-membered ring with a methoxy group. This molecule has been found to have a variety of biological activities, including anti-inflammatory, antifungal, and antiviral properties. In addition, it has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its potential to act as a neuroprotective agent.

Scientific Research Applications

Synthesis and Mimetics

A study by Harding et al. (2003) utilized dipyranones to create novel C-linked disaccharide analogues, with potential biological activity that remains largely unexplored. This research demonstrates the chemical's utility in creating complex sugar mimetics, which could have various applications in biochemical research (Harding et al., 2003).

Spectroscopic and Theoretical Applications

Priya et al. (2021) conducted a comprehensive spectroscopic and theoretical study of a related compound, derived from Senna auriculata flower. Their research, involving FT-IR, NMR, and computational studies, underscores the compound's potential in detailed molecular analysis and theoretical chemistry applications (Priya et al., 2021).

Advanced Material Synthesis

Research by Hijji et al. (2021) on a water-soluble Glucose amine Schiff base derivative, synthesized via microwave-assisted reaction, highlights the potential of this compound in the synthesis of advanced materials with specific properties, such as solubility and reactivity (Hijji et al., 2021).

Nanocatalyst Development

Aghazadeh and Nikpassand (2019) explored the use of 2-amino glucose in the synthesis of a magnetically recoverable nanocatalyst. This research showcases the compound's role in developing eco-friendly, efficient catalysts for organic synthesis, indicating its potential in green chemistry (Aghazadeh & Nikpassand, 2019).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4-,5+,6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYPUAVFYCRNFH-ZFYZTMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CN)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5155-47-5
Record name Methyl 6-amino-6-deoxy-a-D-glucopyranoside
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